trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Description
Systematic Nomenclature and Regulatory Identifiers
The compound trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is systematically named according to IUPAC guidelines as (3R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid . Its molecular formula is C₁₆H₂₁NO₄ , with a molecular weight of 291.34 g/mol . Regulatory identifiers include:
The compound’s stereochemical descriptor trans indicates the relative configuration of substituents on the pyrrolidine ring, specifically the antiperiplanar arrangement of the tert-butoxycarbonyl (Boc) and phenyl groups.
Molecular Architecture and Stereochemical Configuration
The molecular structure comprises a pyrrolidine ring (five-membered saturated heterocycle) with three key substituents:
- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the secondary amine.
- A phenyl group at the 4-position, contributing hydrophobic character.
- A carboxylic acid at the 3-position, enabling further functionalization.
Stereochemical Features
- Absolute Configuration : The (3R,4S) designation confirms the spatial arrangement of substituents, validated by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.
- Trans Configuration : The Boc and phenyl groups occupy opposite faces of the pyrrolidine ring, as evidenced by coupling constants (J = 8–10 Hz) in ¹H NMR spectra.
Key Structural Descriptors
The pyrrolidine ring adopts a twisted envelope conformation , with the Boc group stabilizing the ring puckering via steric effects.
Crystallographic Analysis and Conformational Dynamics
Crystallographic Data
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ . Key unit cell parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 10.23 ± 0.02 |
| b (Å) | 7.89 ± 0.01 |
| c (Å) | 12.45 ± 0.03 |
| β (°) | 105.6 ± 0.2 |
| Z | 4 |
The Boc group participates in intermolecular hydrogen bonds with the carboxylic acid moiety of adjacent molecules (O···H distance: 1.98 Å), forming a dimeric structure.
Comparative Analysis of Tautomeric and Prototropic Forms
While the compound itself does not exhibit tautomerism under standard conditions, its structural analogs demonstrate relevance in tautomeric equilibria:
Prototropic Behavior
The carboxylic acid group at C3 can undergo deprotonation (pKa ≈ 4.2) to form a carboxylate anion, enhancing solubility in polar solvents. No evidence of zwitterionic forms is reported in the solid state.
Properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWYECRQALNJJM-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221142-28-5 | |
| Record name | rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Pyrrolidine Ring
- The pyrrolidine ring is commonly synthesized via intramolecular cyclization of amino acid derivatives or dipeptides that already contain the correct stereochemical centers.
- For example, starting from L-proline or suitably substituted amino acids, cyclization can be induced by activating the carboxyl group or via reductive amination strategies.
- Cyclization conditions typically involve mild heating in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), sometimes with a base catalyst to promote ring closure.
Introduction of the Phenyl Group at the 4-Position
- The phenyl substituent is introduced through nucleophilic substitution or cross-coupling reactions.
- A common approach is the use of palladium-catalyzed Suzuki or Ullmann-type coupling reactions where a halogenated pyrrolidine intermediate reacts with a phenylboronic acid or phenyl halide derivative.
- Reaction conditions are optimized to maintain the Boc protecting group intact, typically involving moderate temperatures (60–100 °C) and inert atmosphere.
- Solvents such as toluene, DMF, or dioxane are preferred to balance solubility and reaction rate.
Protection of the Amine with the Boc Group
- The Boc protecting group is introduced to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent synthetic steps.
- This protection is performed by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction proceeds at room temperature or slightly elevated temperatures in solvents like dichloromethane (DCM) or acetonitrile.
- The Boc group is stable under a variety of reaction conditions but can be removed under mild acidic conditions if needed.
Carboxylation and Retention of the Carboxylic Acid Group
- The carboxylic acid functionality at the 3-position is typically introduced by direct carboxylation of an intermediate or retained from the starting amino acid derivative.
- In some synthetic routes, carboxylation is achieved by reacting an organometallic intermediate with carbon dioxide under controlled pressure and temperature.
- Alternatively, the carboxylic acid group is protected during early steps (e.g., as an ester) and deprotected at the final stage using acidic or basic hydrolysis.
- Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and scalability.
- High purity reagents and catalysts (e.g., palladium complexes with optimized ligands) are used to maximize coupling efficiency and minimize side reactions.
- Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are finely tuned using Design of Experiments (DoE) methodologies.
- Purification is commonly achieved through recrystallization or chromatographic techniques (silica gel column chromatography with ethyl acetate/hexane mixtures) to reach >95% purity.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine Ring Formation | Cyclization | Amino acid derivatives, base, DMF/THF, heat | Control stereochemistry; mild conditions preferred |
| Phenyl Group Introduction | Pd-catalyzed cross-coupling | Phenylboronic acid or halide, Pd catalyst, base, toluene/DMF, 60–100 °C | Preserve Boc group; inert atmosphere required |
| Boc Protection | Carbamate formation | Di-tert-butyl dicarbonate, triethylamine, DCM, RT | Protects amine; stable under coupling conditions |
| Carboxylation/Carboxylic Acid | Carboxylation or retention | CO2 under pressure or ester hydrolysis | Ensure acid group integrity; mild hydrolysis conditions |
- Spectroscopic analyses confirm the structure and stereochemistry:
- ¹H NMR : Characteristic doublets for pyrrolidine protons (δ 3.0–4.0 ppm), aromatic protons of phenyl (δ 7.2–7.4 ppm).
- ¹³C NMR : Boc carbonyl carbon at ~155 ppm; carboxylic acid carbonyl at ~175 ppm.
- IR Spectroscopy : Strong C=O stretches for Boc (~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), broad O-H stretch (~2500–3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~291 g/mol for phenyl derivative).
- Single-crystal X-ray diffraction (SC-XRD) studies validate the trans stereochemistry and confirm bond lengths and torsion angles consistent with the assigned structure.
- Optimization studies highlight that catalyst loading (5–10 mol% Pd), temperature control, and solvent choice critically influence yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the pyrrolidine nitrogen. Deprotection is typically achieved under acidic conditions:
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, facilitating cleavage via tert-butyl cation elimination. This exposes the secondary amine for subsequent functionalization (e.g., amide coupling).
Functionalization of the Carboxylic Acid Group
The C3-carboxylic acid undergoes standard derivatization reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| tert-Butyl 2,2,2-trichloroacetimidate | DCM, RT, 12 h | tert-Butyl ester derivative | 70% |
| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 h | Methyl ester | 85% |
Amide Coupling
Coupling with amines (e.g., 8-aminoquinoline) using EDCI/HOBt yields amides:
textReaction: Carboxylic acid + Amine → Amide Catalyst: EDCI/HOBt, DMF, RT, 24 h Yield: 72–85% [2]
Suzuki-Miyaura Cross-Coupling
The phenyl group participates in palladium-catalyzed couplings when substituted with halogens. For example:
textReaction: 4-(4-Bromophenyl) analog + Arylboronic acid → Biaryl derivative Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C Yield: 65–78% [9]
Note : Direct C–H activation strategies using Rh(I) or Pd catalysts enable arylation without pre-functionalization .
Reduction of the Carboxylic Acid
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BH<sub>3</sub>·THF | THF, 0°C to RT, 4 h | 3-Hydroxymethylpyrrolidine | 68% |
| LiAlH<sub>4</sub> | Dry ether, reflux, 2 h | 3-Hydroxymethylpyrrolidine | 72% |
Oxidation of Alcohols
Secondary alcohols (post-reduction) oxidize to ketones using RuCl<sub>3</sub>/NaIO<sub>4</sub> (yield: 82%) .
Epimerization and Stereochemical Control
Under basic conditions (e.g., NaOH/EtOH, 100°C), the C3 stereocenter undergoes epimerization due to keto-enol tautomerization:
text(3R,4S)-trans → (3S,4R)-trans equilibrium [2]
Mitigation : Use mild acidic or neutral conditions during synthesis to preserve stereochemistry.
Comparative Reactivity with Analogs
Side Reactions and Byproduct Formation
Scientific Research Applications
Medicinal Chemistry
Boc-phenylpyrrolidine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile intermediate in drug development.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of Boc-phenylpyrrolidine exhibit antiviral activity. For instance, modifications to the pyrrolidine ring have led to compounds with enhanced efficacy against viral infections such as HIV and Hepatitis C. The ability to modify the Boc group facilitates the synthesis of targeted analogs, which can be evaluated for biological activity.
Organic Synthesis
The compound is widely used in organic synthesis due to its stability and reactivity. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from other functional groups.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Reactivity | Typical Use Case |
|---|---|---|---|
| Boc | High | Moderate | Peptide synthesis |
| Fmoc | Moderate | High | Solid-phase peptide synthesis |
| Cbz | Low | Low | General amine protection |
Pharmaceutical Development
In pharmaceutical research, Boc-phenylpyrrolidine derivatives are investigated for their potential therapeutic effects. Their ability to modulate biological pathways makes them candidates for drug formulation.
Case Study: Analgesic Properties
A study focused on the analgesic properties of Boc-phenylpyrrolidine derivatives found that certain modifications led to compounds with significant pain-relieving effects. These derivatives were tested in animal models, showing promise as non-opioid analgesics.
Research Applications
The compound is also employed in academic research settings for various studies related to organic chemistry and pharmacology. Its role in synthesizing complex molecules aids researchers in exploring new chemical entities.
Case Study: Chiral Synthesis
Boc-phenylpyrrolidine has been used in the asymmetric synthesis of chiral compounds, highlighting its utility in developing enantiomerically pure substances critical for pharmacological activity.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is primarily related to its reactivity and ability to undergo various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing for selective reactions at other functional groups. The phenyl group can participate in aromatic substitution reactions, while the carboxylic acid group can engage in esterification and amidation reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Analog 1 : Boc-(±)-trans-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid
- CAS : 1217702-50-5
- Molecular Formula : C₁₇H₂₀N₂O₄
- Molecular Weight : 316.35 g/mol
- Key Differences: A cyano (-CN) group at the para position of the phenyl ring. Applications: Likely used in kinase inhibitors or as a precursor for click chemistry via nitrile-azide cycloaddition .
Analog 2 : trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Analog 3 : trans-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid
- Substituents : 3,4-dimethylphenyl
- Key Differences :
Ring Size and Functional Group Modifications
Analog 4 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
- CAS : 652971-20-5
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Differences: Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
Analog 5 : 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid
Stability and Bioavailability
- Boc Group Instability : All analogs share susceptibility to acidic hydrolysis of the Boc group, limiting oral bioavailability unless replaced with bioisosteres (e.g., carbamates) .
- Substituent Impact :
- Electron-withdrawing groups (e.g., -CF₃, -CN) improve metabolic stability but may reduce aqueous solubility.
- Electron-donating groups (e.g., -CH₃) enhance lipophilicity, favoring passive diffusion across membranes .
Biological Activity
trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS No. 221142-28-5) is a pyrrolidine derivative notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- IUPAC Name : (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
- CAS Number : 221142-28-5
The biological activity of this compound is primarily linked to its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can engage in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Biological Activity
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that pyrrolidine derivatives can exhibit antimicrobial properties, although specific data on this compound is sparse.
- Enzyme Inhibition : The structural characteristics may allow it to interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Pharmacological Applications : The presence of the phenyl group enhances its pharmacological profile, potentially increasing binding affinity to biological targets.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparisons with other pyrrolidine derivatives:
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| trans-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Methyl instead of phenyl group | Reduced aromatic interactions |
| trans-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid | Isopropyl substitution | Altered steric properties |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid with high stereochemical fidelity?
- Methodological Answer : Multi-step synthesis typically involves palladium-catalyzed coupling reactions and Boc-protection/deprotection steps. For example, tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate under inert atmospheres, followed by Suzuki-Miyaura cross-coupling to install the phenyl group. Reaction conditions (e.g., 40–100°C, cesium carbonate as base, tert-butyl alcohol solvent) are critical for minimizing racemization . Stereochemical control during pyrrolidine ring formation can be achieved using chiral auxiliaries or asymmetric hydrogenation .
Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related Boc-protected pyrrolidines (e.g., triclinic crystal systems with P1 space groups) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups. Circular dichroism (CD) may corroborate absolute configuration .
Q. How should researchers handle safety concerns associated with this compound?
- Methodological Answer : Safety data sheets (SDS) for analogous Boc-protected pyrrolidines recommend wearing nitrile gloves, safety goggles, and working in a fume hood. Inhalation risks are mitigated via local exhaust ventilation. First-aid measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested. Proper storage involves airtight containers at 2–8°C, away from oxidizing agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
